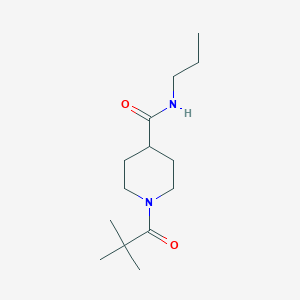
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose metabolism. DPP-4 inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Wirkmechanismus
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors work by inhibiting the activity of the this compound enzyme, which is responsible for the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1 and GIP are incretin hormones that stimulate insulin secretion and reduce glucagon secretion in response to food intake. By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to improve glucose tolerance, increase insulin secretion, and reduce insulin resistance in animal models of type 2 diabetes. They have also been shown to reduce inflammation and improve endothelial function, which may have cardioprotective effects. However, the long-term effects of this compound inhibitors on glucose metabolism and cardiovascular health are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors are widely used in scientific research due to their potent and specific inhibitory effects on the this compound enzyme. They are also relatively safe and well-tolerated in animal models. However, the use of this compound inhibitors in lab experiments may be limited by their high cost and the need for specialized equipment and expertise for their synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors. These include:
1. Development of more potent and selective this compound inhibitors for therapeutic applications.
2. Investigation of the long-term effects of this compound inhibitors on glucose metabolism and cardiovascular health.
3. Study of the potential anti-inflammatory and cardioprotective effects of this compound inhibitors.
4. Exploration of the use of this compound inhibitors in combination with other drugs for the treatment of metabolic disorders.
5. Investigation of the role of this compound in other physiological processes beyond glucose metabolism.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors have been widely used in scientific research to study the role of this compound in glucose metabolism and its potential therapeutic applications. They have been shown to improve glucose tolerance, increase insulin secretion, and reduce insulin resistance in animal models of type 2 diabetes. In addition, this compound inhibitors have been studied for their potential anti-inflammatory and cardioprotective effects.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKNJGTZSMBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747965.png)
![N'-{3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}nicotinohydrazide](/img/structure/B4747976.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4747982.png)
![2-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-5-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4747988.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(1-naphthyl)acetamide](/img/structure/B4748002.png)

![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4748029.png)
![N-(2,4-dimethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4748037.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4748041.png)
![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4748046.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B4748053.png)
![2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B4748054.png)